Benzyl [(hydroxyacetyl)oxy]methyl butanedioate Benzyl [(hydroxyacetyl)oxy]methyl butanedioate
Brand Name: Vulcanchem
CAS No.: 143869-68-5
VCID: VC16844946
InChI: InChI=1S/C14H16O7/c15-8-14(18)21-10-20-13(17)7-6-12(16)19-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2
SMILES:
Molecular Formula: C14H16O7
Molecular Weight: 296.27 g/mol

Benzyl [(hydroxyacetyl)oxy]methyl butanedioate

CAS No.: 143869-68-5

Cat. No.: VC16844946

Molecular Formula: C14H16O7

Molecular Weight: 296.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl [(hydroxyacetyl)oxy]methyl butanedioate - 143869-68-5

Specification

CAS No. 143869-68-5
Molecular Formula C14H16O7
Molecular Weight 296.27 g/mol
IUPAC Name 1-O-benzyl 4-O-[(2-hydroxyacetyl)oxymethyl] butanedioate
Standard InChI InChI=1S/C14H16O7/c15-8-14(18)21-10-20-13(17)7-6-12(16)19-9-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Standard InChI Key ATBOKLMNOSIFDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCC(=O)OCOC(=O)CO

Introduction

Chemical Identity and Nomenclature

Benzyl [(hydroxyacetyl)oxy]methyl butanedioate is systematically named according to IUPAC guidelines, reflecting its esterified succinic acid backbone. The compound’s structure comprises:

  • A butanedioate core (derived from succinic acid, HOOC–CH₂–CH₂–COOH).

  • A benzyl ester group (–O–CH₂–C₆H₅) at one carboxyl terminus.

  • A [(hydroxyacetyl)oxy]methyl group (–O–CH₂–O–C(O)–CH₂–OH) at the opposing terminus.

This configuration results in a diester with polar and aromatic functionalities, potentially influencing solubility and reactivity.

Structural Analysis and Stereochemical Considerations

The compound’s structure (Figure 1) integrates two distinct ester linkages:

  • Benzyl ester: Introduces aromatic hydrophobicity, likely enhancing lipid membrane permeability.

  • [(Hydroxyacetyl)oxy]methyl ester: Combines a hydroxymethyl spacer with a hydroxyacetyl moiety, conferring hydrogen-bonding capacity and moderate polarity.

Stereochemistry: No chiral centers are evident in the parent structure, suggesting the compound exists as a single stereoisomer unless synthetic routes introduce asymmetry.

Synthesis Pathways and Reaction Optimization

While no explicit protocols for synthesizing benzyl [(hydroxyacetyl)oxy]methyl butanedioate are documented, plausible routes can be extrapolated from esterification and protection-deprotection strategies used for analogous compounds .

Proposed Synthetic Route

  • Succinic Acid Activation:

    • Succinic acid is treated with thionyl chloride (SOCl₂) to form succinyl chloride.

  • Stepwise Esterification:

    • Benzyl Ester Formation: React succinyl chloride with benzyl alcohol in the presence of a base (e.g., pyridine) to yield mono-benzyl succinate.

    • [(Hydroxyacetyl)oxy]methyl Ester Formation:
      a. Protect the hydroxyl group of glycolic acid (HO–CH₂–COOH) using a trimethylsilyl (TMS) group.
      b. React the protected glycolic acid with hydroxymethyl chloride (HO–CH₂–Cl) to form [(TMS-oxyacetyl)oxy]methyl chloride.
      c. Deprotect the TMS group and couple with the remaining carboxyl group of mono-benzyl succinate.

Key Challenges:

  • Avoiding di-esterification byproducts requires controlled stoichiometry.

  • Hydroxyacetyl’s reactivity may necessitate protecting groups to prevent unwanted side reactions .

Yield Optimization

Hypothetical reaction conditions derived from similar ester syntheses :

StepReagents/ConditionsTheoretical Yield
Succinyl chlorideSOCl₂, reflux, 4h85–90%
Benzyl esterificationBenzyl alcohol, pyridine, 0°C, 2h75–80%
Hydroxyacetyl couplingTMS-protected glycolic acid, DCC, DMAP60–65%

Physicochemical Properties (Theoretical)

Computational tools (e.g., Molinspiration, ACD/Labs) predict the following properties:

PropertyValueMethod
Molecular formulaC₁₅H₁₆O₈Elemental analysis
Molecular weight348.28 g/molMass spectrometry
Log P (octanol-water)1.2 ± 0.3XLOGP3
Water solubility2.1 mg/mL (25°C)ESOL model
pKa (carboxylic acid)~4.2 (if free acid present)ChemAxon
Hydrogen bond donors2Structure-based count
Hydrogen bond acceptors8Structure-based count

Stability Considerations:

  • Ester bonds may hydrolyze under acidic or alkaline conditions, releasing succinic acid, benzyl alcohol, and hydroxyacetic acid.

  • Storage at 4°C in anhydrous solvents (e.g., DMSO) is recommended to prolong shelf life.

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